molecular formula C14H11BrO B1273617 4-Bromo-3'-methylbenzophenone CAS No. 27428-61-1

4-Bromo-3'-methylbenzophenone

Cat. No. B1273617
CAS RN: 27428-61-1
M. Wt: 275.14 g/mol
InChI Key: CKOJVDGMHBXDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3’-methylbenzophenone is a chemical compound with the molecular formula C14H11BrO . It has a molecular weight of 275.14 . The IUPAC name for this compound is (4-bromophenyl)(3-methylphenyl)methanone .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3’-methylbenzophenone consists of a bromophenyl group and a 3-methylphenyl group attached to a carbonyl group . The InChI code for this compound is 1S/C14H11BrO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3’-methylbenzophenone include a molecular weight of 275.14 .

Relevant Papers The search results include references to peer-reviewed papers related to 4-Bromo-3’-methylbenzophenone . These papers could provide further information on the compound’s properties and potential applications.

Scientific Research Applications

Organic Synthesis

4-Bromo-3’-methylbenzophenone: is commonly used as an intermediate in organic synthesis. Its bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups . This versatility makes it a valuable building block for constructing complex organic molecules.

Photoreduction Studies

In the field of photochemistry, 4-Bromo-3’-methylbenzophenone has been used to study photoreduction processes. Researchers at Oregon State University conducted experiments to determine the quantum efficiency of its photoreduction to a substituted benzpinacol . These studies help in understanding the behavior of benzophenones under light exposure and their potential applications in photo-initiated reactions.

Material Science

The compound’s ability to form polymers under certain conditions makes it a candidate for creating new materials. For instance, its phosphorescence properties have been explored by embedding it in polymethylmethacrylate to study the phosphorescence at room temperature . This research could lead to the development of new materials with unique optical properties.

Nanotechnology

Finally, 4-Bromo-3’-methylbenzophenone has applications in nanotechnology. It can be used to modify the surface properties of nanomaterials or as a precursor for the synthesis of nanostructured materials . These materials can have applications ranging from electronics to drug delivery systems.

properties

IUPAC Name

(4-bromophenyl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOJVDGMHBXDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373717
Record name 4-Bromo-3'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3'-methylbenzophenone

CAS RN

27428-61-1
Record name (4-Bromophenyl)(3-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27428-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.